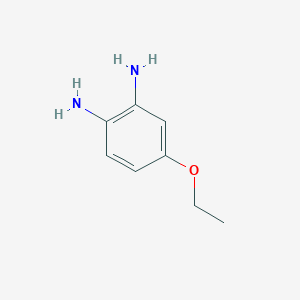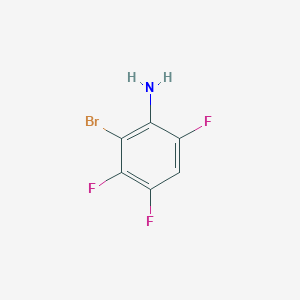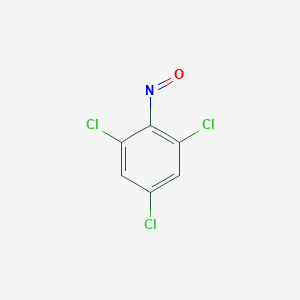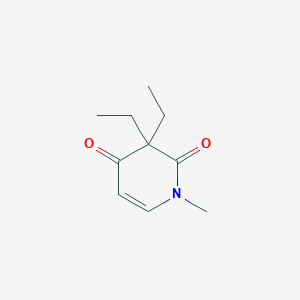
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become a popular ingredient in many commercial insect repellent products. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione works by interfering with the insect's ability to detect the presence of humans or animals. It does this by masking the scent of carbon dioxide and lactic acid, which are two chemicals that humans and animals produce and that insects use to locate their hosts. 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione also affects the insect's nervous system, causing it to become disoriented and preventing it from biting or feeding.
Effets Biochimiques Et Physiologiques
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione has been found to be safe for use in humans when used according to the manufacturer's instructions. However, there have been some reports of adverse reactions, including skin irritation, eye irritation, and neurological symptoms such as headaches, dizziness, and seizures. These adverse reactions are rare and usually occur when 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione is used in high concentrations or applied to damaged or irritated skin.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione is a useful tool for researchers studying insect behavior and ecology. It can be used to create controlled environments in which insects are exposed to different concentrations of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and their responses are observed and recorded. However, there are limitations to the use of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione in lab experiments. For example, the effects of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione on insects in the lab may not reflect the effects of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione in the field, where insects are exposed to a variety of environmental factors that can affect their behavior.
Orientations Futures
There are several areas of research that could be pursued in the future to further our understanding of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and its effects on insects. One area of research could focus on the development of new insect repellents that are more effective and less toxic than 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione. Another area of research could focus on the development of new methods for controlling insect populations, such as the use of genetically modified insects or the use of pheromones to disrupt insect mating patterns. Finally, research could be conducted to better understand the ecological and environmental impacts of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and other insect repellents, particularly in areas where these chemicals are used extensively.
Méthodes De Synthèse
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione can be synthesized through a variety of methods, including the reaction of 3-methylpyridine-2,4-dione with diethyl sulfate, the reaction of 3-methylpyridine-2,4-dione with diethylamine, or the reaction of 3,3-diethyl-1-methylpyridine with chlorosulfonic acid. The most commonly used method involves the reaction of 3-methylpyridine-2,4-dione with diethyl sulfate.
Applications De Recherche Scientifique
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione works by interfering with the insect's ability to detect the presence of humans or animals. It does this by masking the scent of carbon dioxide and lactic acid, which are two chemicals that humans and animals produce and that insects use to locate their hosts.
Propriétés
Numéro CAS |
1130-18-3 |
|---|---|
Nom du produit |
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione |
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3,3-diethyl-1-methylpyridine-2,4-dione |
InChI |
InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)6-7-11(3)9(10)13/h6-7H,4-5H2,1-3H3 |
Clé InChI |
PMYYZHNRRDQBLH-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
SMILES canonique |
CCC1(C(=O)C=CN(C1=O)C)CC |
Synonymes |
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



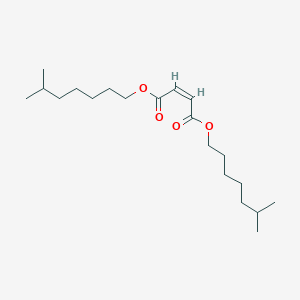
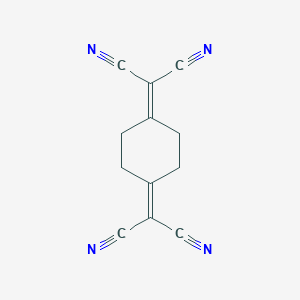
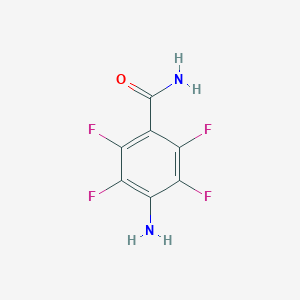
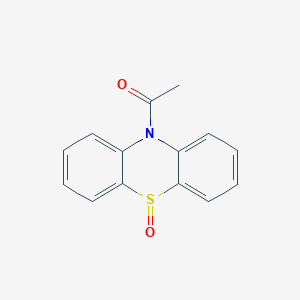
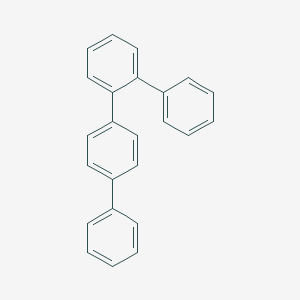
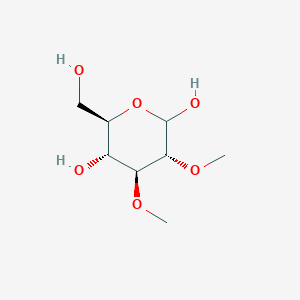

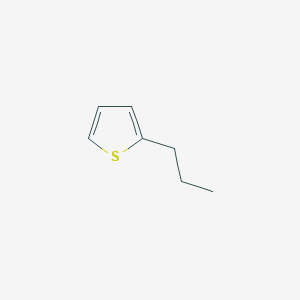
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
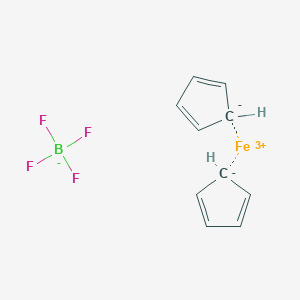
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
